molecular formula C9H7ClOS B1404064 (7-Chlorobenzo[b]thiophen-2-yl)methanol CAS No. 1171926-62-7

(7-Chlorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B1404064
CAS No.: 1171926-62-7
M. Wt: 198.67 g/mol
InChI Key: RMYKLPWNVJZSCL-UHFFFAOYSA-N
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Description

(7-Chlorobenzo[b]thiophen-2-yl)methanol (CAS 1171926-62-7) is a high-value benzothiophene derivative with a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol . This compound serves as a crucial synthetic intermediate and building block in organic synthesis, particularly in the pharmaceutical and material science sectors . Its primary application lies in medicinal chemistry, where it is a key precursor in the synthesis of complex bioactive molecules . The compound has been identified as a key intermediate in the synthesis of selective inhibitors for bacterial cystathionine γ-lyase (bCSE), such as the inhibitor NL3 . Suppressing bCSE activity is an emerging strategy to enhance the sensitivity of pathogenic bacteria to antibiotics, making this compound valuable for developing new antibiotic potentiators . Furthermore, it is investigated for its potential antimicrobial and anticancer properties, with research indicating it can interact with various enzymes and proteins, including the inhibition of certain kinases and cytochrome P450 enzymes, which can modulate critical cellular signaling pathways and drug metabolism . In material science, the electronic properties of the benzothiophene core make this compound a suitable candidate for producing advanced materials, such as organic semiconductors and components for organic light-emitting diodes (OLEDs) . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKLPWNVJZSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:
This method involves initial chlorination of benzo[b]thiophene at the 7th position, followed by the introduction of a hydroxymethyl group at the 2-position. The process typically employs chlorinating agents such as chlorine gas or N-chlorosuccinimide under controlled conditions, then proceeds with hydroxymethylation using formaldehyde derivatives.

Reaction Steps:

  • Chlorination:
    Benzo[b]thiophene is reacted with chlorine gas in the presence of a catalyst (e.g., iron or aluminum chloride) at low temperatures to selectively chlorinate at the 7-position.
  • Hydroxymethylation:
    The chlorinated intermediate is then treated with formaldehyde or paraformaldehyde, often under basic conditions, to attach the hydroxymethyl group at the 2-position.

Reaction Conditions:

Step Reagents Temperature Solvent Catalysts/Conditions Reference
Chlorination Cl₂, FeCl₃ 0–25°C Dichloromethane Catalytic
Hydroxymethylation Formaldehyde, NaOH Room temperature Water/Alcohol mixture Basic catalysis

Notes:

  • The chlorination step is highly selective with controlled temperature and reagent stoichiometry.
  • Hydroxymethylation often proceeds via electrophilic aromatic substitution, favoring the 2-position due to electronic effects.

Direct Functionalization via Nucleophilic Substitution

Overview:
An alternative approach involves starting with benzo[b]thiophene derivatives bearing a leaving group (e.g., bromide or chloride at the 2-position), followed by nucleophilic substitution with a hydroxymethyl precursor.

Reaction Steps:

  • Synthesize 2-halo-benzo[b]thiophene derivatives.
  • React with formaldehyde derivatives or hydroxymethyl nucleophiles under basic conditions to install the hydroxymethyl group.

Reaction Conditions:

Step Reagents Temperature Solvent Notes Reference
Halogenation NBS or NCS 0–25°C Acetone or DMF Selective halogenation
Nucleophilic substitution Formaldehyde, base Room temperature DMF or ethanol Under inert atmosphere

Notes:

  • This method allows for selective substitution and functionalization, especially suitable for large-scale synthesis.

Enantioselective Synthesis via Asymmetric Reduction

Overview:
Chiral synthesis routes involve asymmetric reduction of precursor ketones, such as 2-oxo-benzo[b]thiophene derivatives, to obtain enantiomerically enriched (7-Chlorobenzo[b]thiophen-2-yl)methanol.

Reaction Steps:

  • Prepare the corresponding ketone precursor.
  • Reduce with chiral reducing agents, such as (-)-β-chlorodiisopinocampheylborane, under controlled conditions to obtain the (R)- or (S)-enantiomer.

Reaction Conditions:

Step Reagents Temperature Solvent Notes Reference
Asymmetric reduction (-)-β-chlorodiisopinocampheylborane -20°C to 0°C Toluene or THF Enantioselectivity control

Notes:

  • The process yields enantiomerically pure compounds suitable for pharmacological applications.

Industrial Large-Scale Synthesis

Overview:
In industrial settings, continuous flow reactors are employed to optimize chlorination and hydroxymethylation steps, ensuring high yield and purity. Purification often involves column chromatography or recrystallization from ethyl ether or other suitable solvents.

Typical Process Flow:

  • Chlorination of benzo[b]thiophene in a continuous flow reactor with chlorine gas.
  • Post-chlorination, hydroxymethylation using formaldehyde derivatives under basic conditions.
  • Purification via recrystallization or chromatography.

Reaction Conditions Summary:

Process Step Conditions Purification Reference
Chlorination Continuous flow, Cl₂, catalyst Crystallization
Hydroxymethylation Formaldehyde, base Recrystallization

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations References
Chlorination + Hydroxymethylation Cl₂, formaldehyde, base Stepwise, selective High specificity Requires controlled conditions
Halogenation + Nucleophilic Substitution NBS/NCS, formaldehyde derivatives Modular, versatile Suitable for modifications Less selective
Asymmetric Reduction Chiral borane reagents Enantioselective Produces chiral compounds More complex setup
Industrial Flow Synthesis Cl₂, formaldehyde, continuous reactors Scalable, high yield Efficient large-scale production Equipment intensive

Chemical Reactions Analysis

Types of Reactions

(7-Chlorobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-formaldehyde or (7-Chloro-benzo[b]thiophen-2-yl)-carboxylic acid.

    Reduction: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-methyl or (Benzo[b]thiophen-2-yl)-methanol.

    Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

(7-Chlorobenzo[b]thiophen-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural properties make it valuable in developing new materials and compounds.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . It interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit certain kinases, which can modulate critical signaling pathways in cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . It has been studied as an inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can enhance the efficacy of existing drugs by altering their metabolic pathways .

Industry

This compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in electronic devices, contributing to advancements in material science.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Case Study 2: Cytochrome P450 Inhibition

Research involving Schistosoma mansoni showed that derivatives of this compound could effectively inhibit cytochrome P450 enzymes essential for parasite survival. This suggests its potential as a lead compound for developing antiparasitic drugs .

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex molecules
BiologyAntimicrobial and anticancer research
MedicinePotential therapeutic agent; cytochrome P450 inhibitor
IndustryProduction of organic semiconductors and OLEDs

Mechanism of Action

The mechanism of action of (7-Chlorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chlorine atom and methanol group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution and Positional Effects

  • 6-Bromo vs. 7-Chloro Substitution: (6-Bromobenzo[b]thiophen-2-yl)methanol (CAS 374933-76-3) shares structural similarity but replaces chlorine with bromine at the 6-position.
  • 7-Chloro-6-Fluoro Derivatives: Methyl 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate (C10H6ClFO2S) introduces fluorine at the 6-position, enhancing metabolic stability and lipophilicity due to fluorine’s strong electron-withdrawing nature. This contrasts with the methanol group’s polarity, which improves solubility .

Functional Group Variations

  • Methanol vs. Aldehyde: 7-Chlorobenzo[b]thiophene-2-carbaldehyde (CAS 477735-67-4) replaces the hydroxymethyl group with an aldehyde. The aldehyde’s reactivity allows for further derivatization (e.g., Schiff base formation) but reduces stability under physiological conditions compared to the alcohol .
  • Ester Derivatives: Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS 1415968-75-0) and related esters exhibit lower polarity than the methanol analog, impacting membrane permeability and pharmacokinetics .

Heterocycle Core Modifications

  • Benzothiophene vs. Thiophene: Tioconazole, containing a (2-chlorothiophen-3-yl)methanol group, demonstrates reduced antiparasitic activity compared to sertaconazole. The benzothiophene’s extended aromatic system enhances π-π stacking and hydrophobic interactions, critical for target binding .

Data Tables

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
(7-Chlorobenzo[b]thiophen-2-yl)methanol 7-Cl, 2-CH2OH C9H7ClOS 200.67 High polarity, antifungal activity
(6-Bromobenzo[b]thiophen-2-yl)methanol 6-Br, 2-CH2OH C9H7BrOS 243.12 Lower electronegativity, bulkier
7-Chlorobenzo[b]thiophene-2-carbaldehyde 7-Cl, 2-CHO C9H5ClOS 198.65 Reactive aldehyde group
Methyl 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate 7-Cl, 6-F, 2-COOCH3 C10H6ClFO2S 244.66 Enhanced metabolic stability

Implications for Drug Design

The this compound scaffold demonstrates superior bioactivity compared to analogs with alternative halogens, functional groups, or heterocycles. Key design considerations include:

Halogen Position : 7-Chloro substitution optimizes electronic effects and target binding .

Functional Group : The hydroxymethyl group balances solubility and stability, unlike aldehydes or esters .

Core Heterocycle : Benzothiophene’s aromaticity enhances interactions with biological targets over thiophene .

Future research should explore hybrid derivatives, such as combining the 7-chloro-benzothiophene core with advanced pharmacophores, to improve potency and selectivity.

Biological Activity

Overview

(7-Chlorobenzo[b]thiophen-2-yl)methanol is a compound belonging to the benzo[b]thiophene class, characterized by a chlorine atom at the 7th position and a hydroxymethyl group at the 2nd position. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and modulation of various biochemical pathways.

  • Molecular Formula : C₉H₇ClOS
  • Molecular Weight : 198.67 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 207 °C
  • Melting Point : 0 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa cells, through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene ring is crucial for this activity, as it enhances interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor. Kinases play vital roles in signal transduction pathways, and their inhibition can lead to altered cellular responses. This property suggests that the compound may be useful in developing targeted therapies for diseases where kinase activity is dysregulated.

The biological activity of this compound is mediated through several molecular mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, leading to their inhibition or activation.
  • Gene Expression Modulation : It influences transcription factors that regulate gene expression, thereby affecting cellular metabolism and function.
  • Metabolic Pathway Engagement : Interactions with cytochrome P450 enzymes are critical for its metabolism and bioactivity.

In Vitro Studies

A study examining the effects of this compound on HeLa cells reported a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have shown that administration of this compound at low doses resulted in reduced tumor size in xenograft models. The compound exhibited anti-inflammatory properties alongside its anticancer effects, highlighting its therapeutic potential .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

Dosage Range Biological Effect
Low (<10 µM)Anti-inflammatory effects observed
Moderate (10-50 µM)Significant anticancer activity
High (>50 µM)Potential cytotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing (7-Chlorobenzo[b]thiophen-2-yl)methanol, and what key reaction conditions influence yield?

  • Methodology : Common routes include:

  • [3+2] Cycloaddition : Reacting acrylonitrile derivatives with tributyltin azide under reflux (e.g., tetrazole formation in ).
  • Aldol Condensation : Using thiophene carbaldehyde with ketones in basic conditions (e.g., chalcone synthesis in ).
  • Nucleophilic Substitution : Chlorination of precursor alcohols via reagents like SOCl₂ or PCl₃.
    • Critical Factors : Catalyst selection (e.g., ZnSO₄ for dithiocarbamate complexes in ), solvent polarity (methanol/ethanol for crystallization in ), and temperature control (reflux vs. room temperature). Purification via recrystallization (methanol/chloroform) or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • IR : Identify hydroxyl (-OH) and C-Cl stretches (e.g., 3300–3500 cm⁻¹ and 550–750 cm⁻¹, respectively) as in .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons in benzothiophene).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) or OLEX2 ( ) for absolute configuration. Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and predict electronic properties of this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP in ) balance exact exchange and correlation energy.
  • Basis Sets : Use polarized sets (6-311++G**) for accurate electron density.
  • Validation : Compare computed bond lengths/angles with SCXRD data ().
    • Applications : HOMO-LUMO gaps for reactivity, electrostatic potential maps for electrophilic/nucleophilic sites .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Approaches :

  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallization conditions.
  • Disorder Modeling : Refine crystallographic data with WinGX ( ) to account for positional disorder.
  • Functional Benchmarking : Test multiple functionals (e.g., B3LYP vs. M06-2X in ) to identify systematic errors .

Q. How does the substitution pattern on the benzothiophene ring influence molecular packing and stability in the solid state?

  • Analysis :

  • Dihedral Angles : Assess planarity between benzothiophene and substituents (e.g., 23.91°–88.81° in ).
  • Intermolecular Interactions : Use Mercury ( ) to visualize hydrogen bonds (N–H⋯O, O–H⋯N) and π-π contacts.
  • Thermodynamic Stability : Lattice energy calculations (e.g., PIXEL method) correlate with melting points .

Q. What role do solvent interactions play in the crystallization of this compound, and how can they be controlled?

  • Experimental Design :

  • Solvent Screening : Test polar (methanol) vs. non-polar (hexane) solvents for nucleation ().
  • Temperature Gradients : Slow cooling from reflux to room temperature enhances crystal quality.
  • Co-Crystallization : Add co-solvents (e.g., DMSO) to modify hydrogen-bond networks .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and XRD data regarding the compound’s conformation?

  • Resolution Steps :

Dynamic Effects : NMR captures time-averaged structures (e.g., rotational isomers), while XRD provides static snapshots.

DFT-MD Simulations : Perform molecular dynamics to model conformational flexibility.

Low-Temperature XRD : Reduce thermal motion to resolve disorder () .

Software and Tools

  • Crystallography : SHELX ( ), OLEX2 ( ), WinGX ( ).
  • DFT : Gaussian (B3LYP in ), VASP (correlation functionals in ).
  • Interaction Analysis : CrystalExplorer (Hirshfeld surfaces in ), Mercury (packing diagrams in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chlorobenzo[b]thiophen-2-yl)methanol
Reactant of Route 2
(7-Chlorobenzo[b]thiophen-2-yl)methanol

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